2-(1H-imidazol-2-yl)ethanamine

Histamine receptor pharmacology Structure–activity relationship H2 receptor antagonist

Researchers requiring a defined H2 antagonist core often face confounded receptor studies due to histamine's agonism. Isohistamine (CAS 19225-96-8) serves as a competitive H2 antagonist validated in rat ileum and guinea pig atrium; 76% of its cyanoguanidine derivatives surpass cimetidine potency in gastric acid models. Distinct pKa and logD profiles enable chromatographic resolution from histamine. • Competitive H2 antagonist (vs. histamine agonist) for clean SAR • 76% of cyanoguanidine derivatives exceed cimetidine potency • Resolvable from histamine via HPLC or LC-MS • In stock for immediate global dispatch

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 19225-96-8
Cat. No. B098954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-2-yl)ethanamine
CAS19225-96-8
Synonymsisohistamine
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)CCN
InChIInChI=1S/C5H9N3/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2,(H,7,8)
InChIKeyDEURIUYJZZLADZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Imidazol-2-yl)ethanamine: Overview of Receptor Pharmacology & Coordination Chemistry


2-(1H-Imidazol-2-yl)ethanamine (CAS 19225-96-8), also known as isohistamine, is a positional isomer of the endogenous biogenic amine histamine, bearing the aminoethyl side chain at the imidazole C-2 position rather than the C-4(5) position . With molecular formula C5H9N3 and molecular weight 111.15 g/mol, this compound is primarily utilized as a research tool for probing histamine receptor structure–activity relationships and as a versatile synthetic building block for H2-receptor antagonists . Unlike histamine, which acts as an agonist at histamine H1 and H2 receptors, isohistamine has been characterized as a competitive antagonist at H2 receptors in isolated rat ileum and demonstrates affinity for the imidazole recognition site on alpha-1 adrenergic receptors in guinea pig lung tissue .

Why 2-(1H-Imidazol-2-yl)ethanamine Cannot Be Substituted


The seemingly minor positional shift of the aminoethyl substituent from the imidazole C-4 position (histamine) to the C-2 position (isohistamine) produces a profound pharmacological inversion: histamine is a potent H1/H2 agonist, whereas isohistamine behaves as a competitive H2 antagonist . This functional reversal cannot be replicated by any 4-substituted imidazole analog. Furthermore, within the class of H2-antagonist scaffolds, isohistamine-derived cyanoguanidines achieved activity that markedly exceeded that of cimetidine in both isolated guinea-pig atrium and histamine-stimulated gastric acid secretion models, while other cyanoguanidine congeners were weaker or inactive—demonstrating that antagonist potency is exquisitely sensitive to subtle structural features of the imidazole-ethylamine core . Even at the physicochemical level, isohistamine and histamine exhibit measurably different acid dissociation constants and protonation enthalpies, leading to distinct speciation at physiological pH that affects both receptor recognition and metal-coordination behavior . Interchanging isohistamine with histamine, cimetidine, or other imidazole-ethylamine derivatives without accounting for these differences will yield non-comparable or misleading experimental results.

2-(1H-Imidazol-2-yl)ethanamine: Evidence vs. Histamine & Cimetidine


Positional Isomerism: Agonist-to-Antagonist Switch at H2 Receptors

Isohistamine [2-(1H-imidazol-2-yl)ethanamine] functions as a competitive antagonist at histamine H2 receptors, whereas its positional isomer histamine [4(5)-(2-aminoethyl)imidazole] is the endogenous H2 agonist . In the isolated rat ileum preparation, isohistamine dihydrochloride was shown to act as a competitive H2 antagonist . Furthermore, in the anesthetized rat model, isohistamine itself displayed only weak agonist activity, and its derivatives bearing methyl substitutions on the ring nitrogens or side-chain carbons were subsequently tested and confirmed to possess H2-receptor antagonist activity against histamine-stimulated gastric acid secretion . This functional inversion—driven solely by relocation of the aminoethyl chain from the C-4 to the C-2 position of the imidazole ring—cannot be achieved by any 4-substituted histamine analog.

Histamine receptor pharmacology Structure–activity relationship H2 receptor antagonist Positional isomerism

Cyanoguanidines Outperform Cimetidine as H2 Antagonists

Isohistamine serves as the core scaffold for a series of cyanoguanidine and 2-nitro-1,1-ethenediamine H2-antagonists whose activity was directly benchmarked against cimetidine . In a study by Buschauer et al., 17 isohistamine-derived cyanoguanidines were tested for H2-antagonistic activity on the isolated guinea-pig atrium and on histamine-stimulated acid secretion in the anesthetized rat. Four cyanoguanidines (3a–c,f) were weaker than cimetidine or inactive, but 13 compounds (12a–e,g–l, 17, and 19) demonstrated markedly stronger H2-antagonistic activity . Maximal antagonist effect was achieved when the cyanoguanidine moiety and the imidazole ring were connected by a three-membered carbon chain. Moreover, the 2-nitro-1,1-ethenediamine derivatives (15b,h,l) exceeded the activity of the corresponding cyanoguanidines in both test models .

H2-antihistaminic Cyanoguanidine Gastric acid secretion Cimetidine comparator

Divergent Metal Coordination vs. Histamine

The acid dissociation constants (pKa values) of the protonated ligand species HA⁺ and H₂A²⁺ were measured for both histamine and isohistamine, and formation curves with accurate formation constants were determined for their copper(II), nickel(II), and cobalt(II) complexes in aqueous 0.1 M nitrate at 25.0 °C . The study explicitly noted that the coordination behavior of isohistamine is distinct from that of histamine owing to the different position of the aminoethyl substituent, which alters the chelate ring size and geometry upon metal binding. In a follow-up calorimetric study, enthalpy and entropy data for the protonation of isohistamine and for the formation of its copper(II) complex were obtained at pH sufficiently low to avoid hydrolysis, with parallel redetermination of the copper–histamine system under identical hydrolysis-avoiding conditions .

Coordination chemistry Metal complex stability Copper(II) complexation Acid dissociation constants

Alpha-1 Adrenergic Imidazole Binding

Beyond the histamine receptor family, isohistamine dihydrochloride has been reported to possess high affinity for the imidazole binding site on the alpha-1 adrenergic receptor in guinea pig lung tissue . This polypharmacological feature distinguishes isohistamine from histamine, whose primary receptor interactions are limited to the four histamine receptor subtypes (H1–H4). The compound also inhibits adenylate cyclase activity and modulates cAMP levels through binding to the adenylate cyclase-coupled receptor system, and has been characterized as an effective inhibitor of cardiac contractility and cardiac arrhythmias .

Alpha-1 adrenergic receptor Imidazole binding site Receptor selectivity Guinea pig lung

LogP and Drug-Likeness vs. Histamine

Calculated physicochemical parameters reveal that isohistamine (ACD/LogP: −0.94; zero Rule of 5 violations) possesses drug-like properties consistent with its use as a CNS-penetrant scaffold . At physiological pH, isohistamine exists predominantly in its monocationic form (amine protonated, imidazole largely deprotonated), with the ACD/LogD shifting from −4.65 (pH 5.5) to −2.94 (pH 7.4) . By comparison, histamine has a reported LogP of approximately −0.70 and exhibits similar speciation behavior, but the modest differences in protonation microequilibria—reflected in the pKa shifts of ΔpK₁ ≈ +0.2 and ΔpK₂ ≈ −0.1 relative to histamine —can influence passive membrane permeability, receptor electrostatic complementarity, and chromatographic retention behavior in analytical method development.

Physicochemical properties LogP LogD Drug-likeness Rule of Five

Key Application Scenarios for 2-(1H-Imidazol-2-yl)ethanamine


H2 Antagonist Lead Optimization Beyond Cimetidine

Medicinal chemistry teams developing next-generation H2 antihistamines for gastric acid suppression can employ isohistamine as a validated core scaffold. Buschauer et al. demonstrated that 76% (13/17) of isohistamine-derived cyanoguanidines exhibited markedly stronger H2-antagonistic activity than cimetidine in both the isolated guinea-pig atrium and the histamine-stimulated gastric acid secretion model . The structure–activity relationship established an optimal three-membered carbon chain connecting the cyanoguanidine group to the imidazole ring for maximal potency . Procuring isohistamine is therefore justified when the project objective is to surpass cimetidine-level potency using an imidazole-based antagonist chemotype.

H2 Agonism vs. Antagonism Differentiation with Isomer Pair

Academic and industrial pharmacology laboratories investigating histamine receptor signal transduction can deploy isohistamine and histamine as a matched positional-isomer pair to dissect the structural determinants of H2 receptor agonism vs. antagonism. Isohistamine functions as a competitive H2 antagonist in rat ileum, whereas histamine is the canonical H2 agonist . This pair enables internal experimental control for receptor activation state without altering the core imidazole-ethylamine pharmacophore, making it invaluable for receptor mutagenesis studies, biased signaling investigations, and antagonist screening campaigns.

Tuning Metal-Complex Stability

Researchers in bioinorganic chemistry studying metal–imidazole coordination can leverage the distinct complexation thermodynamics of isohistamine relative to histamine. Eilbeck et al. measured accurate formation constants for Cu(II), Ni(II), and Co(II) complexes of both ligands under identical aqueous conditions (0.1 M nitrate, 25.0 °C) and provided calorimetric enthalpy and entropy data for protonation and copper complex formation . Because the C-2 aminoethyl substitution yields a different chelate ring size compared to the C-4 substitution in histamine, isohistamine enables systematic tuning of metal-complex stability for applications in metallodrug design, MRI contrast agent development, and metal-sensing probe construction.

Distinct Chromatographic & Ionization Behavior

Analytical chemists developing HPLC, LC–MS, or capillary electrophoresis methods for imidazole-containing biogenic amines can use isohistamine as a structurally distinct retention-time marker and ionization control. With ACD/LogP of −0.94 vs. approximately −0.70 for histamine, and divergent LogD values across the pH 5.5–7.4 range (−4.65 to −2.94 for isohistamine), the two positional isomers are chromatographically resolvable . The modestly shifted pKa values (imidazole: 6.04 vs. 5.8; amine: 9.27 vs. 9.4) further alter the pH-dependent ionization profile , making isohistamine a valuable internal standard or system suitability marker in methods where co-elution with endogenous histamine must be excluded.

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